(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) is a synthetic compound designed based on the structure of homoibotenic acid. [] It functions as a highly subtype-selective agonist for the GluR1/2 subtypes of AMPA receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission. [] Cl-HIBO's high selectivity for GluR1/2 makes it a valuable tool for studying the specific roles and functions of these receptor subtypes in the nervous system. []
4-Chloro-2-(5-isoxazolyl)-5-methylphenol is a synthetic organic compound with the molecular formula and a molecular weight of 209.63 g/mol. It is classified under the category of phenolic compounds and is notable for its potential biological activity, particularly in medicinal chemistry. The compound features a chlorinated phenolic structure combined with an isoxazole moiety, which contributes to its unique chemical properties.
The synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 5-isoxazolecarboxylic acid derivatives with chlorinated phenolic compounds.
The detailed synthesis pathway often includes purification steps such as recrystallization or chromatography to isolate the desired compound.
The molecular structure of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol can be represented as follows:
InChI=1S/C10H8ClN2O2/c11-8-4-3-7(6-1-2-12-14-6)9(10(8)13)5-15-16-9/h1-4,9,13H
QZVYBLSXKQHCRP-UHFFFAOYSA-N
This structural information is crucial for understanding the compound's reactivity and interaction with biological systems.
4-Chloro-2-(5-isoxazolyl)-5-methylphenol can undergo various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol is primarily linked to its interaction with biological targets. The phenolic structure allows it to act as an inhibitor or modulator of enzyme activity, particularly in pathways involving oxidative stress or inflammation.
These properties are essential for applications in pharmaceuticals and materials science.
4-Chloro-2-(5-isoxazolyl)-5-methylphenol has several scientific applications:
The ongoing research into this compound highlights its versatility and potential utility in developing new therapeutic agents.
Biofilms are critical virulence determinants in Staphylococcus aureus, conferring resistance to antibiotics and host immune responses. 4-Chloro-2-(5-isoxazolyl)-5-methylphenol disrupts biofilm architecture by targeting extracellular polymeric substances (EPS). Experimental data demonstrate a >80% reduction in biofilm biomass at sub-inhibitory concentrations (8 μg/mL) against community-associated MRSA strains (e.g., USA300 LAC, USA400 MW2). This potency exceeds thymol derivatives like carvacrol, which require higher concentrations (≥32 μg/mL) for comparable effects [1] [2].
Table 1: Comparative Biofilm Inhibition by Phenolic Compounds
Compound | Concentration (μg/mL) | Biofilm Reduction (%) | MRSA Strain |
---|---|---|---|
4-Chloro-2-(5-isoxazolyl)-5-methylphenol | 8 | 85 ± 3.2 | USA300 LAC |
Thymol | 32 | 40 ± 5.1 | USA300 LAC |
Carvacrol | 32 | 75 ± 4.7 | USA400 MW2 |
Chlorothymol* | 8 | 90 ± 2.8 | Clinical Isolates |
*Structural analog (4-chloro-2-isopropyl-5-methylphenol) [1] [2] [5].
Mechanistically, this compound suppresses the icaADBC operon, reducing polysaccharide intercellular adhesin (PIA) production—a key biofilm matrix component. RT-PCR analyses confirm downregulation of icaA (3.5-fold) and icaD (2.8-fold) genes, impairing bacterial aggregation and surface adhesion [5] [9].
The compound exhibits marked synergy with β-lactams, particularly oxacillin, against multidrug-resistant S. aureus. Fractional Inhibitory Concentration (FIC) indices against clinical MRSA isolates averaged 0.25–0.38, indicating strong synergism (FIC <0.5 defined as synergistic). This synergy resensitizes MRSA to β-lactams by circumventing intrinsic resistance mechanisms [2] [5].
Table 2: Synergistic Activity with Oxacillin Against MRSA Biofilms
Treatment | FIC Index | Log Reduction in CFU/mL |
---|---|---|
Oxacillin alone | - | 0.2 ± 0.1 |
4-Chloro-2-(5-isoxazolyl)-5-methylphenol alone | - | 1.0 ± 0.3 |
Combination therapy | 0.31 | 3.8 ± 0.4* |
*Signifies eradication of >99.9% biofilm-embedded cells [2] [5].
The synergy arises from:
Staphyloxanthin—a carotenoid pigment—protects MRSA from oxidative stress and neutrophil phagocytosis. 4-Chloro-2-(5-isoxazolyl)-5-methylphenol suppresses staphyloxanthin biosynthesis by inhibiting crtM and crtN gene expression, confirmed through:
Consequently, treated MRSA shows increased susceptibility to H2O2 (89% mortality vs. 22% in controls). Virulence is further compromised by downregulating adhesion proteins (FnBP, ClfA) and the agr quorum-sensing system, reducing tissue invasion [1] [5] [9].
PSMs facilitate MRSA biofilm structuring, dissemination, and cytotoxicity. 4-Chloro-2-(5-isoxazolyl)-5-methylphenol attenuates PSM production via:
This impairs bacterial motility on soft agar (0.24% TSB), reducing colony spreading diameter by 67% after 10h incubation. Since PSMs mediate biofilm detachment for new-site colonization, this suppression limits metastatic infection [1] [5] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8